molecular formula C24H19NO4 B13397663 N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine

Cat. No.: B13397663
M. Wt: 385.4 g/mol
InChI Key: QYKJHRNYJRVXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved by reacting phenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines allow for the efficient and rapid synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support . The use of Fmoc chemistry in these synthesizers ensures high yields and purity of the final product .

Comparison with Similar Compounds

N-(fluorenylmethoxycarbonyl)-alpha,beta-didehydro-phenylalanine is unique due to its specific structure and the presence of the Fmoc protecting group. Similar compounds include:

The choice of protecting group depends on the specific requirements of the synthesis, such as the desired reaction conditions and the stability of the protecting group .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJHRNYJRVXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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